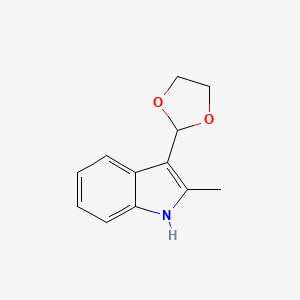![molecular formula C13H18N2 B11896308 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is a heterocyclic compound with a unique structure that includes a fused benzene and quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with phenyl magnesium bromide, followed by cyclization with nitriles . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4a-Methyl-1,2,3,4,4a,10b-hexahydrophenanthridines: These compounds share a similar fused ring structure but differ in the degree of saturation and substitution patterns.
9,10-Benzophenanthridines: These compounds also have a fused ring system but with different functional groups and substitution patterns.
Uniqueness
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoxaline |
InChI |
InChI=1S/C13H18N2/c1-15-9-8-14-13-11-5-3-2-4-10(11)6-7-12(13)15/h2-5,12-14H,6-9H2,1H3 |
InChI Key |
PBVULOJRRLHXHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2C1CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



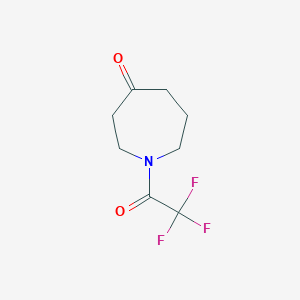
![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

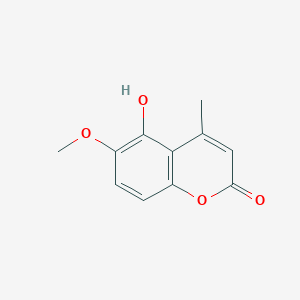

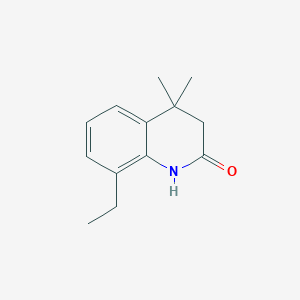


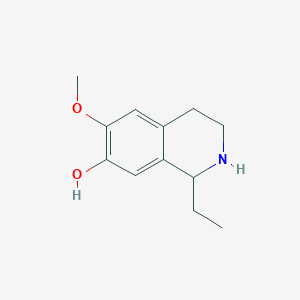
![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)

